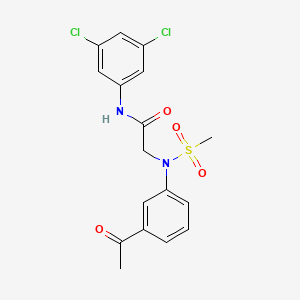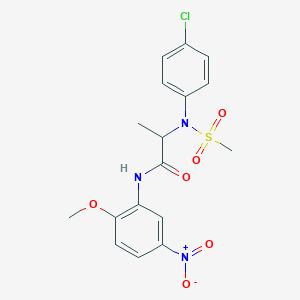![molecular formula C15H23N3O B4178296 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4178296.png)
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
説明
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol varies depending on its application. In the field of medicine, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It does this by inhibiting the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In the field of agriculture, this compound inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. It does this by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis. In the field of environmental science, this compound exhibits a fluorescence response in the presence of water pollutants, making it a potential candidate for water pollutant detection.
Biochemical and Physiological Effects:
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been shown to have various biochemical and physiological effects. In the field of medicine, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the field of agriculture, this compound has been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids. In the field of environmental science, this compound has been shown to exhibit a fluorescence response in the presence of water pollutants.
実験室実験の利点と制限
The advantages of using 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in lab experiments include its potential as an anticancer agent, herbicide, and water pollutant sensor. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. In the field of medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. In the field of agriculture, further studies are needed to optimize the use of this compound as a herbicide. In the field of environmental science, further studies are needed to develop a water pollutant detection system using this compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and energy storage.
科学的研究の応用
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In the field of agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. In the field of environmental science, this compound has been studied for its potential as a water pollutant sensor. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol exhibits a fluorescence response in the presence of water pollutants, making it a potential candidate for water pollutant detection.
特性
IUPAC Name |
1-heptan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-5-6-7-8-12(4)18-14-13(15(19)17-18)10(2)9-11(3)16-14/h9,12H,5-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSATEQMPCDNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(heptan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178217.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4178232.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178239.png)
![N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178254.png)
![2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole](/img/structure/B4178263.png)
![ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4178274.png)
![ethyl 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4178280.png)

![4-methoxy-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4178302.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4178304.png)
![2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4178311.png)
![methyl 4-[5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B4178312.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4178320.png)
